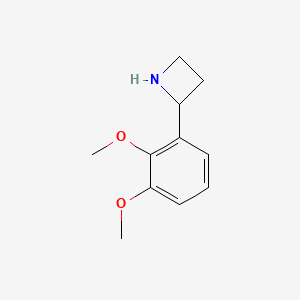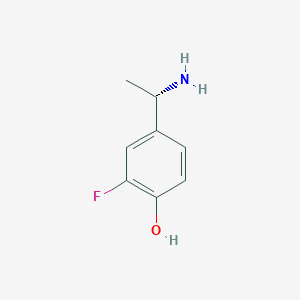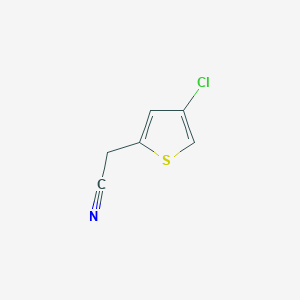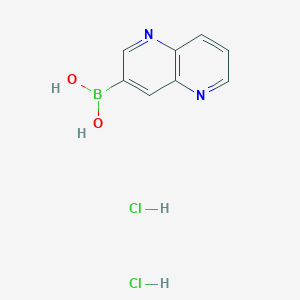
1,5-naphthyridin-3-ylboronic acid;dihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,5-Naphthyridin-3-ylboronic acid;dihydrochloride is a boronic acid derivative that has gained attention in various fields of scientific research due to its unique chemical properties. This compound is characterized by the presence of a boronic acid group attached to a 1,5-naphthyridine ring system, which is further stabilized by the addition of two hydrochloride groups.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,5-naphthyridin-3-ylboronic acid;dihydrochloride typically involves the reaction of 1,5-naphthyridine with boronic acid derivatives under specific conditions. One common method includes the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, where 1,5-naphthyridine is reacted with a boronic acid or boronate ester in the presence of a palladium catalyst and a base .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
1,5-Naphthyridin-3-ylboronic acid;dihydrochloride undergoes various types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: The compound can be reduced under specific conditions to yield different derivatives.
Substitution: The boronic acid group can participate in substitution reactions, such as the Suzuki-Miyaura coupling, to form new carbon-carbon bonds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Palladium catalysts and bases like potassium carbonate are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, the Suzuki-Miyaura coupling can yield various substituted naphthyridine derivatives, while oxidation reactions can produce boronic esters or borates.
Applications De Recherche Scientifique
1,5-Naphthyridin-3-ylboronic acid;dihydrochloride has a wide range of applications in scientific research:
Medicine: It is being investigated for its potential therapeutic properties, including its use in cancer treatment and as an antimicrobial agent.
Mécanisme D'action
The mechanism of action of 1,5-naphthyridin-3-ylboronic acid;dihydrochloride involves its interaction with specific molecular targets and pathways. The boronic acid group can form reversible covalent bonds with diols and other nucleophiles, making it useful in the inhibition of enzymes and other biological targets. The naphthyridine ring system can interact with DNA and proteins, further enhancing its biological activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
1,8-Naphthyridine: Another naphthyridine derivative with different substitution patterns.
2,6-Naphthyridine: Similar to 1,5-naphthyridine but with nitrogen atoms in different positions.
Pyridine-3-boronic acid: A simpler boronic acid derivative with a pyridine ring instead of a naphthyridine ring.
Uniqueness
1,5-Naphthyridin-3-ylboronic acid;dihydrochloride is unique due to its combination of a boronic acid group and a naphthyridine ring system, which provides distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C8H9BCl2N2O2 |
|---|---|
Poids moléculaire |
246.89 g/mol |
Nom IUPAC |
1,5-naphthyridin-3-ylboronic acid;dihydrochloride |
InChI |
InChI=1S/C8H7BN2O2.2ClH/c12-9(13)6-4-8-7(11-5-6)2-1-3-10-8;;/h1-5,12-13H;2*1H |
Clé InChI |
XZYBIFLILUVEOC-UHFFFAOYSA-N |
SMILES canonique |
B(C1=CC2=C(C=CC=N2)N=C1)(O)O.Cl.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


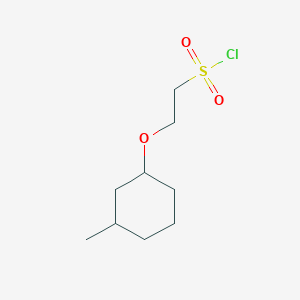
![(5-Chloro-4-fluoro-1H-benzo[d]imidazol-2-yl)methanamine](/img/structure/B13531352.png)
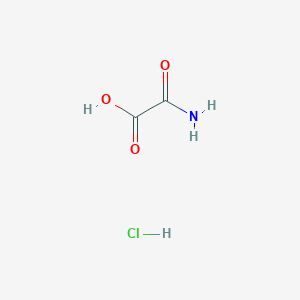
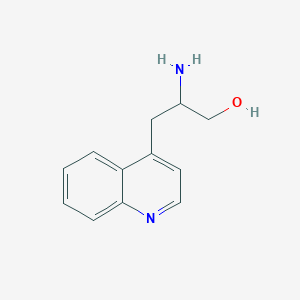


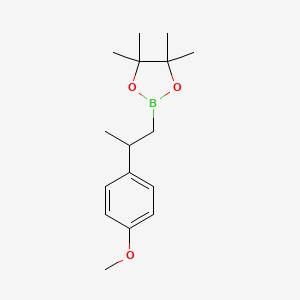
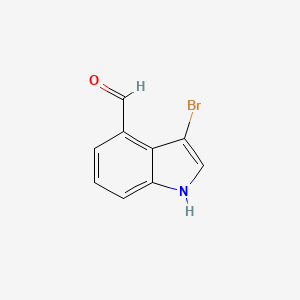
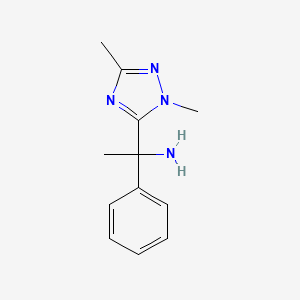
![2,2-Difluorobicyclo[3.1.0]hexan-6-amine hydrochloride](/img/structure/B13531408.png)
